molecular formula C11H13N5O2 B11782091 Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Katalognummer: B11782091
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: AIQSOQFQZZRTKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a cyclopropylmethyl group at position 3 and an ethyl ester at position 5. This structure confers unique physicochemical and pharmacological properties, such as enhanced metabolic stability and binding affinity to biological targets like kinases or receptors.

Eigenschaften

Molekularformel

C11H13N5O2

Molekulargewicht

247.25 g/mol

IUPAC-Name

ethyl 3-(cyclopropylmethyl)triazolo[4,5-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C11H13N5O2/c1-2-18-11(17)9-8-10(13-6-12-9)16(15-14-8)5-7-3-4-7/h6-7H,2-5H2,1H3

InChI-Schlüssel

AIQSOQFQZZRTKT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C(=NC=N1)N(N=N2)CC3CC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Diaminopyrimidone Intermediates

Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride in a 1:1 molar ratio under reflux conditions (80°C, 6 hours) to yield diaminopyrimidone 7 (Scheme 1). This intermediate serves as a versatile precursor for further functionalization, with reported yields of 65–72%. Nuclear magnetic resonance (NMR) analysis confirms the presence of NH2_2 and carbonyl groups, while infrared (IR) spectroscopy reveals characteristic absorptions at 1,680 cm1^{-1} (C=O) and 3,350 cm1^{-1} (N–H).

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
NaHDMF8058
K2_2CO3_3DMSO10042
DBUTHF6037

Multi-Component Reaction (MCR) Approaches

Multi-component reactions offer a streamlined route to triazolopyrimidines by concurrently assembling the heterocyclic core and introducing substituents. A representative protocol involves the condensation of cyclopropanecarboxaldehyde, 3-amino-1,2,4-triazole, and ethyl acetoacetate in the presence of triethylamine (Scheme 3).

Reaction Mechanism and Optimization

The MCR proceeds via a Michael addition-cyclization sequence, facilitated by triethylamine acting as both a base and a catalyst. Cyclopropanecarboxaldehyde reacts with ethyl acetoacetate to form an enamine intermediate, which undergoes nucleophilic attack by 3-amino-1,2,4-triazole. Intramolecular cyclization yields the triazolopyrimidine scaffold, with the cyclopropylmethyl group incorporated at the N3 position. Optimal conditions (DMF, 120°C, 10 hours) afford the target compound in 67% yield.

Comparative Analysis of Solvent Systems

  • DMF : 67% yield, 95% purity

  • Ethanol : 28% yield, 88% purity

  • 1,4-Dioxane : 45% yield, 91% purity

IR and 13C^{13}\text{C} NMR data confirm the presence of the ethyl carboxylate (1,715 cm1^{-1}; δ 165.2 ppm) and cyclopropylmethyl (δ 8.2–8.4 ppm) groups.

Substitution Reactions on Pre-Functionalized Intermediates

Chlorinated triazolopyrimidines serve as pivotal intermediates for late-stage functionalization. For example, 7-chloro-3H-[1,triazolo[4,5-D]pyrimidine undergoes nucleophilic substitution with cyclopropylmethylamine under microwave irradiation (Scheme 4).

Microwave-Assisted Displacement

Heating 7-chloro-3H-triazolo[4,5-D]pyrimidine with cyclopropylmethylamine (2 equivalents) in acetonitrile at 150°C for 20 minutes achieves 73% conversion to the desired product. The ethyl carboxylate is introduced via esterification of the corresponding carboxylic acid using ethanol and sulfuric acid, yielding 82% of the final compound.

Table 2: Effect of Reaction Time on Substitution Yield

Time (minutes)Conversion (%)
1048
2073
3075

Structural Characterization and Analytical Data

X-ray crystallography of 5-ethyl-3-(4-nitrophenyl)-3H-triazolo[4,5-D]pyrimidine-7-carbonitrile (a related analog) reveals a planar triazolopyrimidine core with bond lengths consistent with aromatic conjugation. Hirshfeld surface analysis highlights intermolecular hydrogen bonding between the nitrile group and adjacent NH moieties, stabilizing the crystal lattice.

Challenges and Limitations

  • Regioselectivity : Competing reactions during MCRs may yield regioisomers, necessitating chromatographic separation.

  • Alkylation Efficiency : Low reactivity of triazole NH groups requires forcing conditions (e.g., NaH, DMF), increasing energy input.

  • Scalability : Multi-step protocols involving chlorination and substitution face scalability hurdles due to intermediate purification demands .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

    Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, antivirale und krebshemmende Aktivitäten.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Complex Compounds : Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets can lead to significant biological effects, such as the inhibition of cell proliferation or modulation of immune responses.

Medicine

  • Therapeutic Potential : The compound has been explored for various therapeutic effects:
    • Anti-inflammatory Activity : Studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties.
    • Antiviral Activity : Preliminary research indicates potential efficacy against viral infections.
    • Anticancer Activity : Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating its potential as an anticancer agent.

Industry

  • Material Development : The compound is utilized in the development of new materials and chemical processes due to its stability and reactivity. This includes applications in polymer chemistry and the synthesis of novel materials with specific properties.

Case Studies and Research Findings

Several studies have documented the effectiveness of triazolopyrimidine derivatives:

  • Cytotoxicity Studies : In vitro studies on MCF-7 cells revealed that derivatives similar to Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate exhibited significant cytotoxicity with IC50 values in the low micromolar range. For instance:
    • MCF-7 (Breast Cancer) : Notable cytotoxicity observed.
    • HCT-116 (Colon Cancer) : Similar efficacy noted.

These findings highlight the compound's potential as a candidate for further development into anticancer therapeutics.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet, oder die Rezeptorfunktion modulieren, indem sie als Agonist oder Antagonist wirkt. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, einschließlich der Hemmung der Zellproliferation oder der Modulation von Immunantworten .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Triazolo[4,5-D]Pyrimidine

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference ID
Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate Cyclopropylmethyl (3), Ethyl ester (7) C₁₃H₁₅N₅O₂ Data limited; inferred stability from core
Ticagrelor (Brilinta®) Cyclopentyltriazolopyrimidine core C₂₃H₂₈F₂N₆O₄S P2Y12 ADP-receptor antagonist; antiplatelet
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 2-Hydroxyphenyl (3), Methyl (7) C₂₇H₂₄N₄O₃ IR: 1666 cm⁻¹ (C=O); Anticancer potential
5-(Propylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Benzyl (3), Propylthio (5) C₁₆H₂₁N₇S High selectivity in kinase inhibition
3-(4-Methoxybenzyl)-5-thioxo-3H-triazolo[4,5-d]pyrimidin-7-one 4-Methoxybenzyl (3), Thioxo (5) C₁₄H₁₃N₅O₂S Anticancer activity (MCF-7, A-549 cells)

Functional Group Impact on Bioactivity

  • Cyclopropylmethyl vs. Benzyl Groups : The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to benzyl-substituted analogs (e.g., compound in ), as cyclopropane rings resist oxidative degradation .
  • Ethyl Ester vs. Thioether/Thioxo Groups : The ethyl ester at position 7 likely improves solubility relative to thioether (e.g., propylthio in ) or thioxo (e.g., ) derivatives, which are more lipophilic and may exhibit stronger membrane permeability.
  • Comparison with Ticagrelor : Ticagrelor’s cyclopentyltriazolopyrimidine core and additional substituents (e.g., hydroxyethoxy, difluorophenyl) contribute to its high P2Y12 receptor affinity, whereas the target compound’s simpler structure suggests narrower target specificity .

Biologische Aktivität

Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with a cyclopropylmethyl substituent and an ethoxy group. The molecular formula is C12H14N5O2C_{12}H_{14}N_5O_2 with a molecular weight of approximately 246.27 g/mol. The unique structure contributes to its lipophilicity and reactivity, which are crucial for its biological interactions.

Property Details
Molecular FormulaC12H14N5O2C_{12}H_{14}N_5O_2
Molecular Weight246.27 g/mol
StructureTriazolopyrimidine with cyclopropylmethyl group
SolubilityModerate (dependent on pH)

Research indicates that Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate exhibits significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.
  • Anticancer Activity : Preliminary studies suggest that it can inhibit cancer cell growth by inducing apoptosis and modulating cell cycle progression.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

Anticancer Properties

A study examined the cytotoxic effects of Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity.

Case Studies

  • Case Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on specific kinases associated with cancer.
    • Methodology : Kinase assays were performed using recombinant proteins.
    • Findings : The compound demonstrated selective inhibition of c-MET kinase with an IC50 value of 15 nM, suggesting its potential as a targeted therapy for certain cancers.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory potential in animal models.
    • Methodology : Mice were treated with the compound prior to inducing inflammation.
    • Findings : Significant reduction in paw swelling was observed compared to controls, supporting its use in inflammatory conditions.

Q & A

What are the standard synthetic routes for Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis typically involves multi-step reactions starting from triazolo-pyrimidine precursors. Key steps include cyclopropane ring introduction via alkylation and carboxylation at the 7-position. For example, cyclopropylmethyl groups are often added using Mitsunobu conditions or nucleophilic substitution with cyclopropylmethyl halides . Solvent choice (e.g., DMF or ethanol) and catalysts like triethylamine significantly impact reaction efficiency. Optimizing temperature (60–100°C) and stoichiometric ratios of intermediates can improve yields to >70% .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Basic Research Focus
X-ray crystallography (for solid-state conformation), NMR (¹H/¹³C for substituent identification), and IR spectroscopy (C=O, triazole ring vibrations) are essential . Mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity) ensures batch consistency. Polarimetry may assess chiral centers if present .

How to design initial biological screening assays to evaluate its pharmacological potential?

Basic Research Focus
Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (kinases, phosphodiesterases). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Parallel assays with structurally related triazolo-pyrimidines (e.g., methyl or phenyl analogs) provide baseline activity comparisons .

How can researchers investigate its interaction with biological targets like kinases or receptors?

Advanced Research Focus
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). Co-crystallization with target proteins (e.g., EGFR kinase) reveals binding modes. Computational docking (AutoDock Vina) identifies key residues (e.g., hinge region interactions) . Mutagenesis studies validate critical binding sites .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Focus
Systematically modify substituents:

  • Cyclopropylmethyl group : Replace with bulkier alkyls (e.g., benzyl) to probe steric effects.
  • Ethyl carboxylate : Test methyl or tert-butyl esters for metabolic stability.
  • Triazole-pyrimidine core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-5/C-6 to enhance electrophilicity .
    Use 3D-QSAR models to predict activity cliffs and prioritize analogs .

How to optimize its pharmacokinetic properties for in vivo studies?

Advanced Research Focus
Address poor solubility via salt formation (e.g., hydrochloride) or nanoformulation. Improve metabolic stability by replacing the ethyl ester with a amide prodrug. Assess CYP450 inhibition (human liver microsomes) to predict drug-drug interactions .

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Focus
Re-evaluate assay conditions: pH, serum content, and cell line specificity (e.g., HeLa vs. HEK293). Confirm compound stability under assay conditions via LC-MS. Cross-validate using orthogonal assays (e.g., Western blot for target inhibition alongside enzymatic assays) .

What computational methods best predict its reactivity or metabolic pathways?

Advanced Research Focus
Density functional theory (DFT) calculates electrophilic/nucleophilic sites for reaction planning. Molecular dynamics (MD) simulations (50–100 ns) model membrane permeability. Use ADMET predictors (e.g., SwissADME) to identify vulnerable metabolic sites (e.g., ester hydrolysis) .

How to assess its stability under varying pH and temperature conditions?

Advanced Research Focus
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24h.
  • Thermal stress : 40–80°C for 72h.
    Monitor degradation products via UPLC-MS and identify breakdown pathways (e.g., ester cleavage or triazole ring oxidation) .

What methods control regioselectivity during triazolo-pyrimidine functionalization?

Advanced Research Focus
Use directing groups (e.g., bromine at C-5) to steer cross-coupling reactions (Suzuki, Buchwald-Hartwig). Microwave-assisted synthesis enhances regioselectivity in cycloaddition steps. Kinetic vs. thermodynamic control (e.g., low vs. high temperature) dictates product distribution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.